molecular formula C12H9ClN2 B14720207 (E)-1-(3-chlorophenyl)-2-phenyldiazene CAS No. 18265-00-4

(E)-1-(3-chlorophenyl)-2-phenyldiazene

Cat. No.: B14720207
CAS No.: 18265-00-4
M. Wt: 216.66 g/mol
InChI Key: RVQOEFBQFQPVHP-UHFFFAOYSA-N
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Description

(E)-1-(3-Chlorophenyl)-2-phenyldiazene is an organic compound characterized by a diazene (N=N) backbone with a 3-chlorophenyl group and a phenyl group attached in the trans (E) configuration. The chlorine substituent at the meta position of the phenyl ring introduces steric and electronic effects that influence its reactivity, solubility, and biological interactions.

Properties

CAS No.

18265-00-4

Molecular Formula

C12H9ClN2

Molecular Weight

216.66 g/mol

IUPAC Name

(3-chlorophenyl)-phenyldiazene

InChI

InChI=1S/C12H9ClN2/c13-10-5-4-8-12(9-10)15-14-11-6-2-1-3-7-11/h1-9H

InChI Key

RVQOEFBQFQPVHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-chlorophenyl)-2-phenyldiazene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method is as follows:

    Diazotization: Aniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with a phenyl derivative under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-chlorophenyl)-2-phenyldiazene undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitroso compounds.

    Reduction: Can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Nitroso compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(E)-1-(3-chlorophenyl)-2-phenyldiazene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of (E)-1-(3-chlorophenyl)-2-phenyldiazene involves its interaction with molecular targets through the diazene group. This group can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Diazene Family

Key analogs include compounds with halogen or nitro substituents on aromatic rings, which modulate physicochemical and biological properties:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Features Biological Target/Activity Key Reference
(E)-1-(3-Chlorophenyl)-2-phenyldiazene 3-Cl on phenyl, phenyl Diazene backbone, meta-Cl GPCR enzymes (inferred)
(E)-1-(4-Chlorophenyl)-2-(2,2-dichloro-1-(2-nitrophenyl)vinyl)diazene (Compound 5) 4-Cl, dichlorovinyl, 2-nitro Extended conjugation, nitro group GPCR enzymes (high similarity)
(E)-1-(2,2-Dichloro-1-(2-nitrophenyl)vinyl)-2-phenyldiazene (Compound 3) Dichlorovinyl, 2-nitro Electron-withdrawing groups Experimental phasing applications
SC-558 analogs (e.g., 1e: X = Cl) Sulfonamide core, Cl substituent Cyclooxygenase-2 (COX-2) inhibition Anti-inflammatory activity
Key Observations:

Electronic Effects :

  • The meta-Cl in the target compound induces moderate electron-withdrawing effects compared to para-Cl (Compound 5) or nitro groups (Compound 3), which significantly reduce electron density and enhance electrophilicity .
  • Nitro-substituted analogs (e.g., Compound 3) exhibit lower solubility in polar solvents due to increased hydrophobicity.

Biological Activity: Compounds in Family A.G (e.g., Compound 5) show enhanced binding to G protein-coupled receptors (GPCRs) compared to the target compound, likely due to the dichlorovinyl-nitro motif improving steric complementarity . The absence of a sulfonamide group (cf.

Synthetic Considerations :

  • Impurities like 1-(3-chlorophenyl)piperazine () may arise during synthesis, necessitating rigorous chromatographic purification to achieve >95% purity .

Research Findings and Data Trends

Stability and Reactivity

  • The target compound’s diazene bond is susceptible to photolytic cleavage, whereas nitro-substituted analogs (e.g., Compound 3) demonstrate greater stability under UV light due to resonance stabilization .
  • Halogenated analogs (Cl, Br) exhibit higher melting points (e.g., Compound 5: ~180°C) compared to non-halogenated derivatives, attributed to stronger intermolecular halogen interactions .

Pharmacokinetic Profiles (Inferred)

  • Metabolic Stability : Chlorine at the meta position may slow hepatic clearance compared to para-substituted analogs, as observed in related aryl diazenes .

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